Delcasertib

Catalog No.
S1793391
CAS No.
949100-39-4
M.F
C120H199N45O34S2
M. Wt
2880.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delcasertib

CAS Number

949100-39-4

Product Name

Delcasertib

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C120H199N45O34S2

Molecular Weight

2880.3 g/mol

InChI

InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1

InChI Key

XPXZTVWPRKJTAA-PJKOMPQUSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N

Synonyms

KAI-9803;KAI9803;KAI 9803

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N

Description

Delcasertib,a Novel δ-Protein Kinase C Inhibitor,is composed of a selective δ-protein kinase C (δPKC) inhibitor peptide conjugated reversibly to the cell-penetrating peptide via a disulfide bond.
  • Cancer Research

    Delcasertib's ability to inhibit cell division makes it a promising candidate for cancer therapy. Studies have shown that delcasertib can induce cell death in various cancer cell lines, including those resistant to other chemotherapeutic agents []. Research is ongoing to evaluate the efficacy of delcasertib as a single agent or in combination with other therapies for different types of cancer [, ].

  • Understanding Cell Division

    Delcasertib can be used as a research tool to study the process of cell division. By inhibiting Aurora B kinase, researchers can investigate the specific roles of this protein in mitosis and how its disruption affects cell cycle progression []. This knowledge can be valuable for understanding the mechanisms underlying cell proliferation and development of diseases associated with abnormal cell division.

  • Investigating Mitotic Defects

    Delcasertib can be used to model mitotic defects in cells. Studies have shown that delcasertib treatment can lead to chromosome missegregation, a hallmark of many cancers []. This allows researchers to investigate the consequences of these defects on cell viability and their potential contribution to disease development.

The synthesis of Delcasertib involves several steps that typically include the formation of the disulfide bond and other modifications to enhance its selectivity and potency. While specific synthetic routes may vary, they generally encompass:

  • Formation of the Core Structure: Initial steps focus on constructing the core framework of Delcasertib.
  • Disulfide Bond Formation: Key reactions involve creating the disulfide linkage, which is critical for its biological function.
  • Purification and Characterization: Final steps include purification techniques such as chromatography and characterization methods like NMR spectroscopy to confirm structure and purity .

Delcasertib shares structural and functional similarities with several other compounds that target protein kinase C isoforms. Below is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
Gö6976Inhibits conventional PKC isoformsBroad-spectrum PKC inhibition
EniporideInhibits sodium-hydrogen exchangerFocused on cardiac protection against ischemia
RottlerinSelective inhibitor of delta PKCKnown for neuroprotective effects

Uniqueness of Delcasertib

XLogP3

-19.7

Hydrogen Bond Acceptor Count

46

Hydrogen Bond Donor Count

53

Exact Mass

2879.4701058 g/mol

Monoisotopic Mass

2878.4667509 g/mol

Boiling Point

N/A

Heavy Atom Count

201

Application

Delcasertib is investigated for use/treatment in myocardial infarction.

Melting Point

N/A

Storage

-20℃

Sequence

H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH.H-Cys(1)-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH

Drug Indication

Investigated for use/treatment in myocardial infarction.

Wikipedia

Delcasertib

Dates

Modify: 2024-02-18

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